methyl 6-{[1,4'-bipiperidine]-1'-yl}-4-cyclopropyl-7-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate
Description
Methyl 6-{[1,4'-bipiperidine]-1'-yl}-4-cyclopropyl-7-fluoro-1,1-dioxo-4H-1λ⁶,4-benzothiazine-2-carboxylate is a structurally complex molecule featuring a benzothiazine core substituted with cyclopropyl, fluoro, bipiperidine, and methyl ester groups. Its synthesis and structural elucidation likely rely on crystallographic tools such as the SHELX software suite, which is widely used for small-molecule refinement and structure determination . The compound’s unique substituents—particularly the bipiperidine moiety and cyclopropyl ring—suggest tailored physicochemical and biological properties, making it a subject of interest in pharmaceutical and materials research.
Properties
IUPAC Name |
methyl 4-cyclopropyl-7-fluoro-1,1-dioxo-6-(4-piperidin-1-ylpiperidin-1-yl)-1λ6,4-benzothiazine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30FN3O4S/c1-31-23(28)22-15-27(17-5-6-17)20-14-19(18(24)13-21(20)32(22,29)30)26-11-7-16(8-12-26)25-9-3-2-4-10-25/h13-17H,2-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTPBQSWNNTBNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=C(S1(=O)=O)C=C(C(=C2)N3CCC(CC3)N4CCCCC4)F)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-{[1,4’-bipiperidine]-1’-yl}-4-cyclopropyl-7-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate involves multiple steps, including the formation of the bipiperidine and benzothiazine cores, followed by their coupling. Common synthetic routes include:
Formation of Bipiperidine Core: This can be achieved through the reaction of piperidine derivatives under specific conditions, such as using sodium borohydride as a reducing agent in the presence of a catalyst.
Formation of Benzothiazine Core: This involves the cyclization of appropriate precursors, often using sulfur-containing reagents and catalysts.
Coupling Reactions: The final step involves coupling the bipiperidine and benzothiazine cores, typically using palladium-catalyzed cross-coupling reactions under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This includes using continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-{[1,4’-bipiperidine]-1’-yl}-4-cyclopropyl-7-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.
Major Products
Scientific Research Applications
Methyl 6-{[1,4’-bipiperidine]-1’-yl}-4-cyclopropyl-7-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Research: The compound is used in biological assays to study its effects on cellular processes and pathways.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of methyl 6-{[1,4’-bipiperidine]-1’-yl}-4-cyclopropyl-7-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Key Observations :
- Bipiperidine vs. Bromomethyl : The bipiperidine group in the target compound likely improves solubility and target interaction via hydrogen bonding, whereas bromomethyl in Impurity H introduces reactivity for further functionalization .
- Cyclopropyl vs. Larger Rings : Cyclopropyl’s ring strain may enhance metabolic stability compared to bulkier rings (e.g., cyclohexyl) in analogs, reducing susceptibility to oxidative degradation.
Physicochemical Properties
The compound’s properties are influenced by its substituents:
- Solubility: The bipiperidine moiety introduces basic nitrogen atoms, improving aqueous solubility at physiological pH compared to non-polar analogs.
- Stability : The methyl ester group is more prone to hydrolysis than tert-butyl esters (as in Impurity H), necessitating careful formulation to prevent degradation .
- Crystallinity : Hydrogen-bonding patterns, analyzed via graph set theory (as described in Etter’s formalism), may differ from analogs due to the bipiperidine group’s ability to form multiple H-bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
